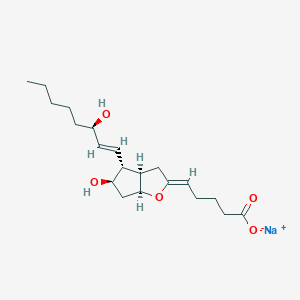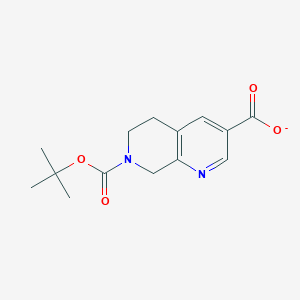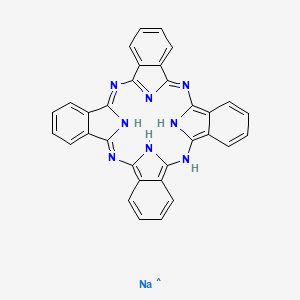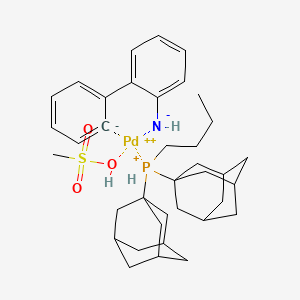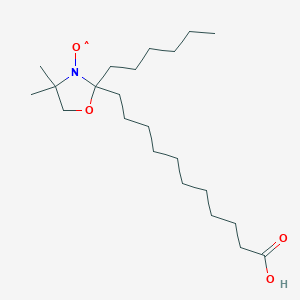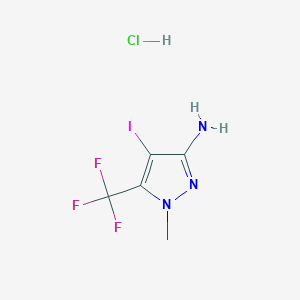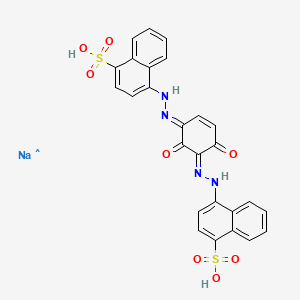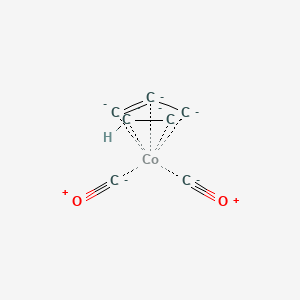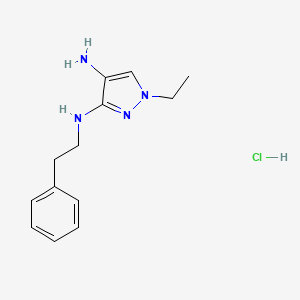![molecular formula C20H29FN4O B12350428 4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12350428.png)
4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one is a complex organic compound belonging to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. One common approach is the construction of the pyrazoloquinoline core through classical reaction protocols, such as transition metal-catalyzed reactions, organo-catalyzed reactions, and microwave-mediated reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These methods allow for the direct introduction of functional groups and the construction of complex heterocyclic scaffolds.
Analyse Chemischer Reaktionen
Types of Reactions
4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various catalysts for facilitating substitution and oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position can yield brominated derivatives, while oxidation can produce corresponding ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives, such as:
Uniqueness
What sets 4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of the butylamino and fluorophenyl groups enhances its chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H29FN4O |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C20H29FN4O/c1-2-3-11-22-19-17-18(15-9-4-5-10-16(15)23-19)24-25(20(17)26)14-8-6-7-13(21)12-14/h6-8,12,15-19,22-24H,2-5,9-11H2,1H3 |
InChI-Schlüssel |
QQKPLBSOAOKYJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1C2C(C3CCCCC3N1)NN(C2=O)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B12350350.png)
